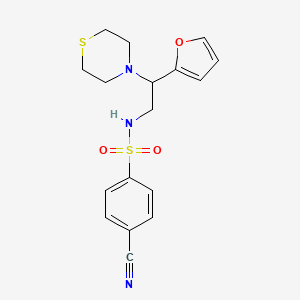

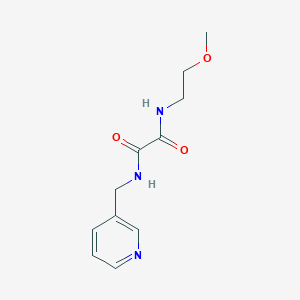

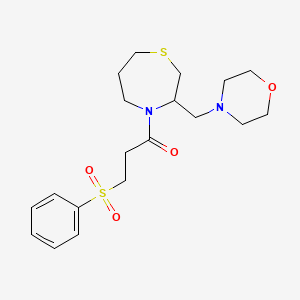

4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide” is a type of sulfonamide . Sulfonamides are a group of compounds that have a wide range of applications, including antibacterial drugs . They are also active against seizures and inhibit various enzymes such as human leukocyte elastase, cathespin G, and HIV-1 protease .

Synthesis Analysis

The synthesis of this compound involves the Hinsberg reaction, first described by Oscar Hinsberg in 1890 . In this reaction, the corresponding amine is shaken with benzyl or p-tolylsulfonyl chloride in the presence of an aqueous base . For example, p-Cyanobenzenesulphonyl chloride (2.33 g, 0.0115 mol) was added gradually to a solution of 2-(5-methyl-2-furyl)aniline (1.00 g, 0.00577 mol) in pyridine (7 mL) under stirring and cooling in an ice–water bath .Molecular Structure Analysis

In the title compound, intramolecular interactions are observed between the furan and benzene rings of the 4-cyanophenyl group . In the crystal, molecules are connected via C—H O and C—H N hydrogen bonds, forming layers parallel to the (100) plane . These layers are interconnected by C—H interactions and weak van der Waals interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily the Hinsberg reaction and the subsequent reactions with ammonia, and primary and secondary amines . A primary amine will form a soluble sulfonamide salt in the presence of aqueous alkali (either KOH or NaOH). A secondary amine in the same reaction forms an insoluble sulfonamide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The intramolecular interactions between the furan and benzene rings of the 4-cyanophenyl group, as well as the intermolecular hydrogen bonds and van der Waals interactions, contribute to its physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Properties

Sulfonylamides, including 4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide, have been studied for their antibacterial effects. Notably, sulfanilamide, the first synthesized sulfonylamide, served as an early antibacterial drug. Researchers continue to investigate novel sulfonylamides for their potential in combating bacterial infections .

Enzyme Inhibition

Sulfonylamides exhibit inhibitory activity against various enzymes. For instance:

Seizure Control

Studies have explored the anticonvulsant properties of sulfonylamides, including 4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide. These compounds may contribute to seizure management .

Crystal Structure and Interactions

The crystal structure of 4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide reveals intriguing features:

Potential Therapeutic Applications

4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide’s unique structure suggests potential therapeutic applications. Researchers continue to explore its effects on specific biological targets.

Environmental Considerations

Given its properties, this compound may find applications in environmental science. Further studies could assess its impact on ecosystems, biodegradability, and potential use as an environmental remediation agent.

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential applications, particularly in the field of medicine given the known properties of sulfonamides . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Eigenschaften

IUPAC Name |

4-cyano-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S2/c18-12-14-3-5-15(6-4-14)25(21,22)19-13-16(17-2-1-9-23-17)20-7-10-24-11-8-20/h1-6,9,16,19H,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSIGOBAJHLUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2774524.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 2,2-dioxo-3H,4H-2lambda6-pyrido[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2774527.png)

![[1-(2-Chloro-5-piperidin-1-ylsulfonylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2774529.png)

![2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774538.png)

![Tert-butyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2774539.png)

![6-ethyl 3-methyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2774544.png)